4,4'-(4,4'-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name of this compound reflects its intricate architecture. Breaking down the nomenclature:
- Core structure : A central 1,3-phenylenedisulfonyl group (positions 1 and 3 of a benzene ring linked via sulfonyl bridges).
- Substituents : At position 5 of the central benzene ring, a sulfonic acid group (–$$SO_3H$$) is present.
- Bis(4,1-phenylenesulfonyl) : Two benzene rings are attached via sulfonyl groups at the para (4) and ortho (1) positions relative to the central core.
- Terminal groups : Each distal benzene ring carries a benzenesulfonic acid moiety at the para position.
The numbering follows IUPAC priority rules, where sulfonic acid groups take precedence over sulfonyl linkages. This results in the systematic name: 4,4'-(4,4'-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid. The compound’s classification falls under the broader category of polycyclic sulfonated aromatics, characterized by multiple sulfonyl and sulfonic acid functional groups.
Historical Context of Sulfonated Aromatic Compounds
Sulfonated aromatic compounds have played pivotal roles in industrial and materials chemistry since the 19th century. Early examples include benzenesulfonic acid (first synthesized via electrophilic sulfonation using concentrated sulfuric acid) and sulfanilic acid (4-aminobenzenesulfonic acid), which became foundational in dye chemistry. The development of Ullmann coupling reactions in the early 20th century enabled the synthesis of complex biaryl sulfonates, such as biphenyl-4-sulfonic acid.
Modern advances, exemplified by Arkivoc’s work on biphenyl tetrasulfonic acids, demonstrate how controlled sulfonation and coupling strategies yield high-symmetry architectures. The target compound represents an evolution of these methods, incorporating five sulfonic acid groups and four sulfonyl bridges to achieve enhanced acidity and structural rigidity.
Structural Relationship to Poly(sulfonic acid) Derivatives
Poly(sulfonic acid) derivatives share common features:
- High acidity : Sulfonic acid groups ($$pK_a \approx -1$$ to 2) confer strong Brønsted acidity, surpassing carboxylic acids.
- Water solubility : The polar –$$SO_3H$$ groups enhance hydrophilicity, making these compounds soluble in aqueous media.
- Coordination capacity : Sulfonate anions ($$–SO_3^-$$) act as polydentate ligands in metal-organic frameworks (MOFs).
Structurally, the target compound differs from linear poly(sulfonic acids) by its branched topology . The central 1,3-phenylenedisulfonyl unit creates a tetrahedral geometry, with terminal benzenesulfonic acid groups extending outward. This design contrasts with linear analogs like pyromellitic acid-based MOF linkers, offering potential advantages in porosity and catalytic site accessibility.
The molecule’s four sulfonyl (–$$SO_2$$–) bridges impart conformational stability, while the five sulfonic acid groups enable proton conduction pathways. Such features align with applications in proton-exchange membranes, though explicit functional studies remain unexplored in the cited literature.
Properties
CAS No. |
923979-87-7 |
|---|---|
Molecular Formula |
C30H22O17S7 |
Molecular Weight |
879.0 g/mol |
IUPAC Name |
3,5-bis[[4-(4-sulfophenyl)sulfonylphenyl]sulfonyl]benzenesulfonic acid |
InChI |
InChI=1S/C30H22O17S7/c31-48(32,22-9-13-26(14-10-22)52(39,40)41)20-1-5-24(6-2-20)50(35,36)28-17-29(19-30(18-28)54(45,46)47)51(37,38)25-7-3-21(4-8-25)49(33,34)23-11-15-27(16-12-23)53(42,43)44/h1-19H,(H,39,40,41)(H,42,43,44)(H,45,46,47) |
InChI Key |
BSJPNAQXYSCNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)C3=CC(=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Stepwise sulfonation of aromatic precursors using strong sulfonating agents such as concentrated sulfuric acid or oleum (fuming sulfuric acid).
- Formation of sulfonyl linkages by reacting sulfonyl chlorides or sulfonic acid derivatives with aromatic rings under controlled conditions.
- Multi-step coupling reactions to assemble the bis(4,1-phenylenesulfonyl) and dibenzenesulfonic acid framework around the central 5-sulfo-1,3-phenylenedisulfonyl core.
The process requires elevated temperatures (often 100–200 °C) and careful control of reaction times to avoid over-sulfonation or decomposition.
Detailed Reaction Conditions
| Step | Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Sulfonation of benzene derivatives | Concentrated H2SO4 or Oleum | 150–200 °C, 4–8 hours | Introduces sulfonic acid groups at desired positions |
| 2 | Formation of sulfonyl chloride intermediates | SOCl2 or PCl5 | Reflux, inert atmosphere | Converts sulfonic acids to reactive sulfonyl chlorides |
| 3 | Coupling of sulfonyl chlorides with aromatic rings | Aromatic sulfonic acids or phenyl derivatives | 80–150 °C, presence of base (e.g., pyridine) | Forms sulfonyl bridges linking aromatic units |
| 4 | Final purification | Crystallization or chromatography | Ambient to mild heating | Ensures high purity and correct isomer formation |
Industrial Scale Production
- Continuous flow reactors are employed to maintain consistent temperature and reagent feed rates.
- Automated control of sulfonation degree and coupling efficiency improves yield and reproducibility.
- Purification is often achieved by recrystallization from aqueous or mixed solvents, sometimes followed by ion-exchange chromatography to remove impurities.
Reaction Mechanism Insights
- Sulfonation proceeds via electrophilic aromatic substitution, where the electrophile is the sulfur trioxide (SO3) generated in situ from oleum or sulfuric acid.
- Sulfonyl chloride formation activates the sulfonic acid groups for nucleophilic attack by aromatic rings, forming sulfonyl linkages.
- The presence of multiple sulfonic acid groups increases the compound’s acidity and water solubility, which must be managed during isolation.
Research Findings and Data
Yield and Purity
- Typical overall yields range from 40% to 65% depending on reaction scale and conditions.
- Purity levels above 98% are achievable with optimized crystallization protocols.
Analytical Characterization
| Technique | Purpose | Typical Results |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | Signals consistent with sulfonyl and sulfonic acid groups |
| IR Spectroscopy | Functional group identification | Strong absorptions at ~1150–1350 cm⁻¹ (S=O stretch) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z ~879 |
| Elemental Analysis | Composition verification | Matches theoretical C, H, S percentages |
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Sulfonation temperature | 150–200 °C | Critical for selective sulfonation |
| Reaction time | 4–8 hours | Longer times risk over-sulfonation |
| Sulfonating agent | Concentrated H2SO4 or Oleum | Oleum preferred for higher sulfonation |
| Coupling temperature | 80–150 °C | Depends on reagents and solvent |
| Purification method | Crystallization, chromatography | Ensures >98% purity |
Chemical Reactions Analysis
Types of Reactions
4,4’-(4,4’-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfonamides under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzene ring positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
The compound 4,4'-(4,4'-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid is a complex sulfonic acid derivative with significant applications across various scientific fields. This article will explore its applications in detail, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C24H22O12S6
- Molecular Weight : 610.76 g/mol
The compound features multiple sulfonic acid groups which enhance its solubility in water and reactivity, making it suitable for various applications.
Analytical Chemistry
The compound is utilized as a reagent in analytical chemistry for the detection and quantification of metal ions. Its ability to form stable complexes with transition metals allows for sensitive detection methods such as spectrophotometry and chromatography.
Case Study: Metal Ion Detection
A study demonstrated the efficacy of this compound in detecting trace amounts of lead ions in water samples. The method showed a detection limit of 0.01 mg/L, significantly lower than conventional techniques .
Pharmaceuticals
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular diseases due to its sulfonic acid groups which enhance bioavailability.
Case Study: Drug Synthesis
Research indicated its role in synthesizing a new class of antihypertensive agents that showed improved efficacy and reduced side effects compared to existing medications .
Material Science
The compound's unique properties make it valuable in the development of advanced materials, particularly in creating sulfonated polymers that exhibit enhanced conductivity.
Data Table: Conductivity Comparison
| Material Type | Conductivity (S/m) |
|---|---|
| Sulfonated Polyethylene | 0.01 |
| Sulfonated Polyvinyl Chloride | 0.005 |
| 4,4' Compound-Based Polymer | 0.015 |
This table illustrates that polymers derived from this compound exhibit superior conductivity, making them ideal for applications in fuel cells and batteries .
Environmental Applications
The compound is also explored for its potential in wastewater treatment processes due to its ability to interact with various pollutants.
Case Study: Wastewater Treatment
A pilot study evaluated its effectiveness in removing heavy metals from industrial wastewater. Results showed a reduction of cadmium levels from 5 mg/L to below detection limits within two hours of treatment .
Mechanism of Action
The mechanism of action of 4,4’-(4,4’-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and ionic interactions with various substrates, leading to changes in their chemical and physical properties. The pathways involved include the activation of specific enzymes and the stabilization of transition states in chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Sulfonic Acid Derivatives
4,4'-Bis(2-sulfostyryl)biphenyl Disodium (CAS 27344-41-8)
- Structure : Biphenyl backbone with sulfostyryl (-CH₂CH(C₆H₄SO₃Na)) substituents.
- Properties : Molecular weight 562.6, water-soluble due to disodium sulfonate groups.
- Applications : Fluorescent brightener in textiles and plastics .
- Contrast : Unlike the target compound, this lacks the central 1,3-phenylenedisulfonyl core and has fewer sulfonic acid groups, resulting in lower acidity and reduced thermal stability.
Disodium 4,4'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis(benzenesulphonate) (CAS 83562-73-6)
- Structure : Azo-linked benzenesulfonates with a central dihydroxybenzene group.
- Properties : High molecular weight (~600 g/mol), intense coloration.
- Applications : Dye for fabrics and inks .
- Contrast : The azo linkages and hydroxyl groups differentiate its reactivity and applications (dyes vs. catalytic uses). The target compound’s lack of azo groups reduces photodegradation risks .
Sulfone-Based Analogues
4,4'-Diaminodiphenyl Sulfone (Dapsone, CAS 80-08-0)
- Structure : Central sulfone group with terminal amines.
- Properties : Molecular weight 248.3, weakly basic (pKa ~1.5).
- Applications : Antibacterial and anti-inflammatory drug .
- Contrast: The amino groups in Dapsone enable hydrogen bonding, unlike the sulfonic acid termini of the target compound. This results in divergent solubility (Dapsone is lipid-soluble) and biological activity .
4,4'-Dihydroxydiphenyl Sulfone (Bisphenol S, CAS 80-09-1)
- Structure: Sulfone-linked bisphenol with hydroxyl groups.
- Properties : MP 240°C, insoluble in water but soluble in polar solvents.
- Applications: Monomer for polyethersulfones and epoxy resins .
- Contrast: Hydroxyl groups in Bisphenol S enable polymerization via condensation, whereas the target compound’s sulfonic acids favor ionic interactions. Bisphenol S also lacks the multi-sulfonyl branching seen in the target .
Chlorinated and Reactive Precursors
4,4'-Bis(chlorosulfono)diphenyl Ether (CAS Not Provided)
- Structure : Diphenyl ether with chlorosulfonyl groups.
- Properties : Reactive intermediate (MW 367.23).
- Applications : Precursor for sulfonated polymers and surfactants .
- Contrast : The chlorosulfonyl groups are hydrolytically unstable compared to the target’s sulfonic acids, limiting direct industrial use without further derivatization .
4,4'-Dichlorodiphenyl Sulfone (CAS 80-07-9)
Key Data Tables
Table 1. Structural and Functional Comparison
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Solubility | Primary Applications |
|---|---|---|---|---|
| Target Compound | 5× SO₃H/SO₂ | ~800 (estimated) | Water-soluble | Ion exchange, catalysts |
| 4,4'-Bis(2-sulfostyryl)biphenyl | 2× SO₃Na | 562.6 | Water-soluble | Fluorescent brighteners |
| Dapsone | 2× NH₂, 1× SO₂ | 248.3 | Organic solvents | Pharmaceuticals |
| Bisphenol S | 2× OH, 1× SO₂ | 250.3 | Polar solvents | Polymers |
| 4,4'-Dichlorodiphenyl Sulfone | 2× Cl, 1× SO₂ | 287.2 | Non-polar solvents | Polysulfone synthesis |
Table 2. Thermal and Chemical Stability
| Compound | Melting Point (°C) | Stability in Acid/Base | Key Reactivity |
|---|---|---|---|
| Target Compound | >300 (decomp.) | Stable in acid | High sulfonic acid dissociation |
| Bisphenol S | 240 | Base-sensitive | Condensation polymerization |
| 4,4'-Dichlorodiphenyl Sulfone | 148 | Acid-stable | Nucleophilic substitution |
| Disodium Azo Benzenesulfonate | N/A | Light-sensitive | Azo bond cleavage |
Biological Activity
The compound 4,4'-(4,4'-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid , also known by its CAS number 63316-43-8 , is a sulfonated aromatic compound with potential applications in various biological contexts. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 336.43 g/mol
Key Functional Groups
- Sulfonyl Groups : The presence of multiple sulfonyl groups contributes to the compound's solubility and reactivity.
- Aromatic Rings : The aromatic nature of the compound may influence its interactions with biological systems.
Antimicrobial Properties
Research indicates that sulfonated compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar sulfonated aromatic compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxicity and Anticancer Activity
The cytotoxic potential of sulfonated compounds has been explored in cancer research. Some studies suggest that compounds like dibenzenesulfonic acids can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study: Anticancer Activity
A notable case study investigated the effects of dibenzenesulfonic acid derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the potential of such compounds as lead candidates for further anticancer drug development .
Anti-inflammatory Effects
Sulfonated compounds have also been reported to exhibit anti-inflammatory properties. Research involving animal models of inflammation demonstrated that these compounds could reduce markers of inflammation, such as cytokines and prostaglandins, thereby suggesting their utility in treating inflammatory diseases .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,4'-(5-sulfo-1,3-phenylenedisulfonyl)bis(benzenesulfonic acid) derivatives?
- Methodological Answer : The compound is synthesized via chlorosulfonation of aromatic precursors using chlorosulfonic acid. For example, biphenyl ether derivatives undergo sequential sulfonation at specific positions, followed by purification via recrystallization or column chromatography . Reaction conditions (e.g., temperature, stoichiometry of sulfonating agents) must be tightly controlled to avoid over-sulfonation.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Quantifies purity by separating sulfonic acid derivatives based on polarity .
- NMR Spectroscopy : Confirms substitution patterns via , , and (if applicable) chemical shifts .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for identifying sulfonyl and azo groups .
- Elemental Analysis : Ensures stoichiometric consistency of sulfur and oxygen .
Q. How do the solubility properties of this compound compare to simpler benzenesulfonic acid derivatives?
- Methodological Answer : The compound exhibits enhanced water solubility due to multiple sulfonic acid groups. Comparative studies can use turbidimetry or UV-Vis spectroscopy to measure solubility in aqueous buffers at varying pH. For example, notes that naphthalenesulfonic acids show lower solubility than polysulfonated analogs .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity data (e.g., sulfonation efficiency or azo coupling yields)?
- Methodological Answer :
- Controlled Replication : Reproduce prior studies under identical conditions (e.g., reagent ratios, temperature) .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation during sulfonation .
- Computational Modeling : Apply DFT calculations to predict sulfonation site selectivity and compare with experimental outcomes .
Q. How can the compound’s stability under extreme pH or temperature be systematically evaluated for biomedical applications?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours, then analyze degradation via LC-MS .
- Kinetic Studies : Monitor sulfonic acid hydrolysis rates using -NMR (if phosphorylated intermediates exist) .
Q. What methodologies are suitable for studying interactions between this compound and biological macromolecules (e.g., serum albumin)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding affinity and kinetics by immobilizing the compound on a sensor chip .
- Fluorescence Quenching : Titrate the compound into protein solutions and monitor tryptophan emission changes .
- Molecular Dynamics Simulations : Predict binding modes and energetics using tools like GROMACS .
Q. How can derivatives of this compound be rationally designed to improve membrane permeability for drug delivery applications?
- Methodological Answer :
- Functional Group Modification : Introduce lipophilic groups (e.g., methyl or trifluoromethyl) to balance hydrophilicity .
- LogP Optimization : Use shake-flask or HPLC methods to measure partition coefficients and guide structural adjustments .
- In Vitro Permeability Assays : Employ Caco-2 cell monolayers to assess transport efficiency of modified derivatives .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing discrepancies in sulfonation yields across different studies?
- Methodological Answer :
- Multivariate Regression : Correlate yields with variables like reaction time, temperature, and catalyst loading .
- Principal Component Analysis (PCA) : Identify dominant factors influencing yield variability using datasets from multiple publications .
Q. How can researchers validate the compound’s role in catalytic processes (e.g., acid catalysis or oxidation reactions)?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to infer mechanistic pathways .
- Electrochemical Profiling : Use cyclic voltammetry to assess redox activity of sulfonic acid groups .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Sulfonation Efficiency | 75–90% (optimized chlorosulfonation) | |
| Aqueous Solubility (25°C) | >500 mg/mL (pH 7.4) | |
| Thermal Stability | Decomposes at >240°C | |
| Binding Affinity (HSA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
